molecular formula C17H28N4O3 B3238985 tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1417794-31-0

tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B3238985
CAS No.: 1417794-31-0
M. Wt: 336.4 g/mol
InChI Key: UXGFHBBJHBDDDM-UHFFFAOYSA-N
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Description

This compound (CAS: 1417793-85-1) is a piperidine-based tert-butyl carbamate derivative featuring a pyrimidine substituent with an ethylamino group at the 4-position. Its molecular structure includes:

  • A piperidine ring (6-membered nitrogen-containing heterocycle).
  • A tert-butyloxycarbonyl (Boc) protecting group.
  • A 4-(ethylamino)pyrimidin-2-yl moiety linked via an oxygen-methylene bridge.

The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[[4-(ethylamino)pyrimidin-2-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-5-18-14-6-9-19-15(20-14)23-12-13-7-10-21(11-8-13)16(22)24-17(2,3)4/h6,9,13H,5,7-8,10-12H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFHBBJHBDDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113565
Record name 1-Piperidinecarboxylic acid, 4-[[[4-(ethylamino)-2-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-31-0
Record name 1-Piperidinecarboxylic acid, 4-[[[4-(ethylamino)-2-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[[4-(ethylamino)-2-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, with CAS number 1417794-31-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.

The molecular formula of this compound is C17H28N4O3C_{17}H_{28}N_{4}O_{3}, with a molecular weight of 336.43 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a pyrimidine derivative, which may influence its biological activity.

PropertyValue
CAS Number1417794-31-0
Molecular FormulaC17H28N4O3
Molecular Weight336.43 g/mol
PurityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of kinase inhibition. Kinases are crucial for numerous cellular processes, including cell growth and metabolism. The compound's structural features suggest it may act as a modulator of specific kinase pathways.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways associated with cancer and neurodegenerative diseases. For instance, derivatives of pyrimidine-based compounds have shown nanomolar inhibitory potency against GSK-3β, highlighting the potential therapeutic applications for conditions like Alzheimer's disease and certain cancers .

Case Studies

  • GSK-3β Inhibition : A study evaluating the structure–activity relationship (SAR) of pyrimidine derivatives indicated that modifications at the piperidine moiety significantly enhanced GSK-3β inhibition, with some compounds achieving IC50 values in the low nanomolar range .
  • Neuroprotective Effects : Another investigation into similar compounds revealed neuroprotective properties, suggesting that these agents could mitigate neuronal cell death in models of neurodegeneration .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays have shown that while these compounds effectively inhibit target kinases, they maintain low levels of cytotoxicity against non-cancerous cell lines, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Ring Size Variation: Piperidine vs. Pyrrolidine

Compound A: tert-Butyl 3-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1417793-75-9)

  • Structure : Replaces piperidine with a 5-membered pyrrolidine ring .
  • Molecular Formula : C₁₆H₂₆N₄O₃ (vs. C₁₇H₂₇N₄O₃ for the target compound).
  • Impact :
    • Pyrrolidine’s smaller ring increases ring strain but may improve metabolic stability.
    • Reduced solubility in polar solvents compared to piperidine derivatives due to fewer hydrogen-bonding sites .

Pyrimidine Substituent Modifications

Compound B : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)

  • Structure: Features 2-chloro-6-methylpyrimidine instead of 4-(ethylamino)pyrimidine.
  • Molecular Formula : C₁₅H₂₂ClN₃O₃.
  • Impact: Chloro and methyl groups enhance electrophilicity, making the compound more reactive in cross-coupling reactions.

Compound C : tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate

  • Structure : Incorporates a piperazine linker between pyrimidine and piperidine.
  • Impact :
    • Piperazine introduces additional basic nitrogen atoms, improving water solubility and bioavailability.
    • Demonstrated high synthetic yield (83%) under mild conditions .

Functional Group Complexity

Compound D: tert-Butyl 4-((5-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate

  • Structure : Contains a spirocyclic core and trifluoromethyl group .
  • Impact :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Complex synthesis requiring multi-step purification (chromatography), contrasting with simpler analogs .

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight Ring Type Pyrimidine Substituent Purity Key Applications
Target Compound ~341.4 g/mol Piperidine 4-(Ethylamino) ≥97% Medicinal chemistry
Compound A 322.4 g/mol Pyrrolidine 4-(Ethylamino) 97% Drug intermediates
Compound B 327.8 g/mol Piperidine 2-Chloro-6-methyl ≥95% Organic synthesis
Compound C ~333.4 g/mol Piperidine Pyrimidin-2-yl (via piperazine) 83% yield Clinical candidates

Q & A

Q. What are the key synthetic pathways for tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : React a piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate protecting group.
  • Step 2 : Functionalize the pyrimidine ring via nucleophilic substitution, introducing the ethylamino group at the 4-position.
  • Step 3 : Couple the pyrimidine moiety to the piperidine backbone using a methyleneoxy linker .
    Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
  • Catalysis : Use triethylamine or DBU to deprotonate intermediates and accelerate substitutions .
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity solids (>95%) .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrimidine ring (e.g., ¹H-NMR for ethylamino protons at δ 1.1–1.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per academic standards; C18 columns with acetonitrile/water gradients) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z: 322.40 [M+H]⁺) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (no acute toxicity data, but precautionary measures advised) .
  • Fire Safety : Avoid open flames (compound is non-flammable, but nearby solvents may require CO₂ extinguishers) .
  • Emergency Response : Ensure eyewash stations and safety showers are accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using LC-MS .
  • Metabolite Interference : Identify metabolites via hepatic microsome assays and compare bioactivity .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity independently .

Q. What computational strategies can predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds between the ethylamino group and Asp831 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in GROMACS (10 ns trajectories, AMBER force field) .
  • QSAR Modeling : Train models on analogs (e.g., pyrimidine derivatives) to predict IC₅₀ values .

Q. How does modifying the ethylamino or pyrimidine groups affect the compound’s pharmacological profile?

  • Methodological Answer :
  • Ethylamino Substitution :
  • Replace with methylamino: Reduces steric hindrance but may lower binding affinity (test via SPR) .
  • Replace with cyclopropylamino: Enhances metabolic stability (assess via liver microsome assays) .
  • Pyrimidine Modifications :
  • Add electron-withdrawing groups (e.g., Cl at 2-position): Increases electrophilicity and reactivity in cross-couplings .
  • Replace pyrimidine with triazine: Alters π-π stacking interactions (validate via X-ray crystallography) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(((4-(ethylamino)pyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

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